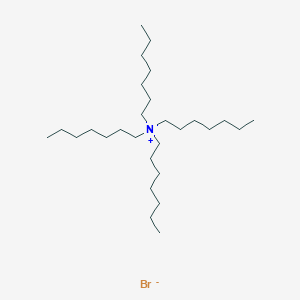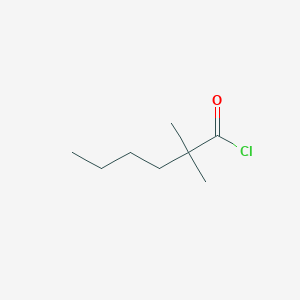
2,3-Difluorothiophene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Difluorothiophene is a heterocyclic compound that contains both sulfur and fluorine atoms. It is an important building block in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and materials.
Wirkmechanismus
The mechanism of action of 2,3-Difluorothiophene varies depending on its application. In the pharmaceutical industry, it acts as a key intermediate in the synthesis of drugs that target specific enzymes or receptors. In the agrochemical industry, it acts as a building block for herbicides and insecticides that disrupt key metabolic pathways in plants and insects. In the materials industry, it acts as a monomer that undergoes polymerization to form conjugated polymers with unique electronic properties.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 2,3-Difluorothiophene are largely dependent on its application. In the pharmaceutical industry, the drugs synthesized from 2,3-Difluorothiophene have been shown to have antiviral and anticancer activity. In the agrochemical industry, the herbicides and insecticides synthesized from 2,3-Difluorothiophene have been shown to disrupt key metabolic pathways in plants and insects, leading to their death. In the materials industry, the conjugated polymers synthesized from 2,3-Difluorothiophene have unique electronic properties that make them useful in organic electronics.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2,3-Difluorothiophene in lab experiments include its high yield synthesis methods and its versatility in various applications. However, its limitations include its toxicity and potential environmental impact, as well as the need for specialized equipment and expertise to handle it safely.
Zukünftige Richtungen
For research may focus on the development of new drugs, herbicides, and insecticides, as well as the environmental impact of 2,3-Difluorothiophene.
Synthesemethoden
The synthesis of 2,3-Difluorothiophene can be achieved through several methods, including the reaction of 2,3-dibromothiophene with potassium fluoride in the presence of a palladium catalyst, the reaction of 2,3-dichlorothiophene with cesium fluoride in the presence of a copper catalyst, and the reaction of 2,3-difluorobenzene with sulfur in the presence of a palladium catalyst. These methods have been optimized to produce high yields of 2,3-Difluorothiophene with minimal side reactions.
Wissenschaftliche Forschungsanwendungen
2,3-Difluorothiophene has been extensively studied for its potential applications in various fields. In the pharmaceutical industry, it has been used as a building block in the synthesis of several drugs, including antiviral and anticancer agents. In the agrochemical industry, it has been used as a key intermediate in the synthesis of herbicides and insecticides. In the materials industry, it has been used as a monomer in the synthesis of conjugated polymers for organic electronics.
Eigenschaften
CAS-Nummer |
19259-12-2 |
|---|---|
Produktname |
2,3-Difluorothiophene |
Molekularformel |
C4H2F2S |
Molekulargewicht |
120.12 g/mol |
IUPAC-Name |
2,3-difluorothiophene |
InChI |
InChI=1S/C4H2F2S/c5-3-1-2-7-4(3)6/h1-2H |
InChI-Schlüssel |
ZPPNULGEFMPRJO-UHFFFAOYSA-N |
SMILES |
C1=CSC(=C1F)F |
Kanonische SMILES |
C1=CSC(=C1F)F |
Synonyme |
2,3-Difluorothiophene |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















